molecular formula C18H18N4O2S B2658337 4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine CAS No. 2380169-79-7

4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B2658337
CAS No.: 2380169-79-7
M. Wt: 354.43
InChI Key: XWIYUNSJCXROIN-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzenesulfonyl group attached to a piperidine ring, further connected to a pyrido[2,3-d]pyrimidine moiety. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrido[2,3-d]pyrimidine core, which is then functionalized with a piperidine ring. The final step involves the introduction of the benzenesulfonyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for producing sufficient quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfinyl compounds, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has shown promise as a lead compound in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and receptors, thereby modulating various signaling pathways. For instance, it may inhibit protein kinases, leading to the disruption of cell proliferation and survival pathways, which is particularly relevant in cancer research. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides

Uniqueness

4-(Benzenesulfonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Unlike its analogs, this compound features a benzenesulfonyl group, which enhances its solubility and potential for specific interactions with biological targets. This makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

4-[4-(benzenesulfonyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,14-5-2-1-3-6-14)15-8-11-22(12-9-15)18-16-7-4-10-19-17(16)20-13-21-18/h1-7,10,13,15H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIYUNSJCXROIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=NC=NC4=C3C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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